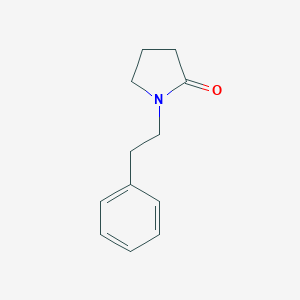

1-(2-Phenylethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZJJXFFNOSPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353642 | |

| Record name | 1-(2-phenylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10135-23-6 | |

| Record name | 1-(2-Phenylethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10135-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-phenylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 1-(2-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 2 Phenylethyl Pyrrolidin 2 One and Analogues

Methodologies for the Formation of the Pyrrolidin-2-one Ring System

The construction of the pyrrolidin-2-one scaffold is a cornerstone of many synthetic endeavors. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to more complex multicomponent and cycloaddition pathways.

Cyclization Approaches in Pyrrolidin-2-one Synthesis

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of pyrrolidin-2-ones. These methods typically involve the formation of a carbon-nitrogen bond to close a five-membered ring.

One common approach is the cyclization of γ-amino acids or their derivatives. For instance, γ-aminobutyric acid (GABA) can be cyclized to 2-pyrrolidone, often under thermal conditions. In an aqueous solution with a strong acid or base, 2-pyrrolidone can be hydrolyzed to form 4-aminobutyric acid. chemicalbook.com

A versatile method involves the cyclization of amide dianions with suitable electrophiles. The reaction of amide dianions, generated from N-arylacetamides using strong bases like n-butyllithium, with epibromohydrin (B142927) leads to the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org This reaction proceeds via a nucleophilic attack at the bromine-bearing carbon, followed by intramolecular cyclization. organic-chemistry.org

Another powerful technique is radical cyclization. The radical cyclization of 1,n-enynes and 1,n-dienes has proven to be an attractive method for synthesizing 2-pyrrolidones. researchgate.net For example, R2Zn-mediated radical reactions of 1,6-eneynyl amides can produce functionalized pyrrolidin-2-ones. researchgate.net

The intramolecular cyclization of N-substituted-2-alleneamides represents a transition-metal-free approach. Using a base like potassium tert-butoxide (KOt-Bu) at room temperature, these substrates undergo a 5-exo-dig cyclization to yield pyrrolidin-5-one-2-carboxamides in good yields. rsc.org

| Cyclization Precursor | Reagents/Conditions | Product Type | Reference |

| γ-Aminobutyric acid (GABA) | Thermal | 2-Pyrrolidone | chemicalbook.com |

| N-Arylacetamides | n-Butyllithium, Epibromohydrin | 5-(Hydroxymethyl)pyrrolidin-2-ones | organic-chemistry.org |

| 1,6-Eneynyl amides | R2Zn | Functionalized pyrrolidin-2-ones | researchgate.net |

| N-Substituted-2-alleneamides | KOt-Bu | Pyrrolidin-5-one-2-carboxamides | rsc.org |

Multicomponent Reaction Pathways to Substituted Pyrrolidin-2-ones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like substituted pyrrolidin-2-ones in a single synthetic operation. nih.gov These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR used in the synthesis of pyrrolidinone derivatives. A one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization of the resulting N-substituted-2-allenamides, provides access to pyrrolidin-5-one-2-carboxamides. rsc.org Another application of the Ugi reaction involves the synthesis of versatile precursors that can be intramolecularly cyclized under basic conditions to yield spiro-β-lactam-pyrroloquinoline scaffolds. rsc.org

Another MCR approach involves a one-pot reaction between aldehydes, amino acid esters, and chalcones, which can be catalyzed by iodine to produce various derivatives of pyrrolidine-2-carboxylates. orgsyn.org

| MCR Type | Reactants | Product Type | Reference |

| Ugi-4CR followed by cyclization | Allenic acids, primary amines, isocyanides, aldehydes | Pyrrolidin-5-one-2-carboxamides | rsc.org |

| Ugi-4CR followed by cyclization | 2-Chloro-3-formyl quinolines, amines, 2-chloroacetic acid, isocyanides | Spiro-β-lactam-pyrroloquinoline scaffolds | rsc.org |

| One-pot three-component reaction | Aldehydes, amino acid esters, chalcones | Pyrrolidine-2-carboxylates | orgsyn.org |

Applications of Donor-Acceptor Cyclopropanes in γ-Lactam Synthesis

Donor-acceptor cyclopropanes (DACs) are versatile three-carbon building blocks that can undergo ring-opening reactions with various nucleophiles to generate 1,3-bifunctional intermediates, which can then be used to construct γ-lactam rings.

One strategy involves the (3+2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with isocyanates, which directly affords pyrrolidones. medchemexpress.com However, this method results in products with two acceptor substituents at the C(3) position that may require subsequent removal. medchemexpress.com A more direct route involves the ring-opening of DACs with N-nucleophiles followed by cyclization. For example, the reaction of DACs with an azide (B81097) ion, followed by reduction and cyclization, yields 1,5-substituted pyrrolidin-2-ones. medchemexpress.com

A novel approach involves the activation of aryl-substituted DACs under basic conditions. The fluoride-induced desilylation of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates facilitates the ring-opening of the cyclopropane (B1198618) and the formation of a p-quinone methide intermediate. This intermediate can then react with nucleophiles, and subsequent transformations can lead to lactam derivatives.

| DAC Reactivity | Reaction Partner | Key Intermediate | Product Type | Reference |

| (3+2)-Cycloaddition | Isocyanates | - | 3,3-Disubstituted pyrrolidones | medchemexpress.com |

| Ring-opening/Cyclization | Azide ion | γ-Azido ester | 1,5-Substituted pyrrolidin-2-ones | medchemexpress.com |

| Base-induced ring-opening | C-Nucleophiles | p-Quinone methide | Functionalized malonates (precursors to lactams) |

Directed N-Substitution Techniques: Focus on the Phenylethyl Moiety

The introduction of the 2-phenylethyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a critical step in the synthesis of the target compound. This can be achieved through various N-alkylation methods.

N-Alkylation and N-Arylation Methods for Pyrrolidin-2-ones

Direct N-alkylation of 2-pyrrolidinone (B116388) is a straightforward approach. In the presence of a base, the relatively acidic N-H proton of 2-pyrrolidinone can be removed, and the resulting anion can react with an alkyl halide, such as 2-phenylethyl bromide or iodide, to form 1-(2-phenylethyl)pyrrolidin-2-one. chemicalbook.com

Reductive amination provides an alternative route. This method can involve the reaction of a suitable precursor, such as 4-oxobutanoic acid, with phenethylamine (B48288) under reducing conditions. The initial imine formation would be followed by reduction and subsequent intramolecular cyclization to yield the desired N-substituted lactam. Reductive amination of carboxylic acids is considered a green and sustainable method for alkylamine synthesis. nih.gov For instance, L-homophenylalanine can be produced by the reductive amination of 2-oxo-4-phenylbutanoic acid. rsc.org

Another strategy involves the construction of the pyrrolidine (B122466) ring with the N-substituent already in place. For example, the reductive amination of diketones with anilines can be used to synthesize N-aryl-substituted pyrrolidines. A similar approach could be adapted for the synthesis of N-alkyl-substituted pyrrolidin-2-ones.

| Method | Substrates | Reagents/Conditions | Product | Reference |

| N-Alkylation | 2-Pyrrolidinone, 2-Phenylethyl halide | Base (e.g., NaH) | This compound | chemicalbook.com |

| Reductive Amination | 4-Oxobutanoic acid, Phenethylamine | Reducing agent (e.g., H2/catalyst) | This compound | nih.gov |

| Reductive Amination of Diketones | Diketone, Aniline | Iridium catalyst, Transfer hydrogenation | N-Aryl-substituted pyrrolidines |

Stereoselective Synthesis of Chiral Pyrrolidin-2-one and Pyrrolidine Scaffolds

The development of stereoselective methods for the synthesis of chiral pyrrolidine-containing compounds is of great importance, as the biological activity of these molecules is often dependent on their stereochemistry.

One efficient strategy for the asymmetric synthesis of pyrrolidines with vicinal stereocenters is the "memory of chirality" intramolecular SN2' reaction of α-amino ester enolates with allylic halides. This method allows for the construction of stereochemically enriched pyrrolidines with excellent diastereoselectivity and enantioselectivity.

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another powerful tool for the enantioselective synthesis of sterically demanding pyrrolidine rings. Furthermore, the synthesis of chiral pyrrolidinones derived from amino acids like threonine, utilizing a Dieckmann or aldol (B89426) ring closure, has been described.

The synthesis of new chiral pyrrolidines can also be achieved from carbohydrate-derived starting materials, such as 2,3-O-iso-propylidene-D-erythronolactol. These approaches often involve multiple steps but provide access to highly functionalized and stereochemically defined pyrrolidine scaffolds.

| Strategy | Key Reaction | Starting Material Example | Product Feature | Reference |

| Memory of Chirality | Intramolecular SN2' reaction | α-Amino ester enolates | Vicinal quaternary-tertiary stereocenters | |

| Asymmetric Cycloaddition | 1,3-Dipolar cycloaddition | Azomethine ylides | Enantiomerically enriched pyrrolidines | |

| Chiral Pool Synthesis | Dieckmann or aldol ring closure | Threonine | Chiral pyrrolidinones | |

| Chiral Pool Synthesis | Multi-step synthesis | 2,3-O-iso-propylidene-D-erythronolactol | Chiral pyrrolidines |

Catalysis in the Synthesis of Pyrrolidin-2-ones

Catalysis offers a powerful toolkit for the synthesis of pyrrolidin-2-ones, enabling reactions with high efficiency, selectivity, and sustainability. Various catalytic systems have been developed, each with its unique advantages in constructing this important heterocyclic motif.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a particularly valuable strategy for the asymmetric synthesis of chiral pyrrolidines and their derivatives. mdpi.com Proline and its derivatives are among the most widely used organocatalysts for these transformations. mdpi.comrsc.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating a variety of asymmetric reactions. mdpi.com For instance, L-proline has been effectively used to catalyze the multi-component synthesis of poly-substituted pyridine (B92270) derivatives which can be further transformed. rsc.org

The application of pyrrolidine-based organocatalysts extends to asymmetric Michael additions, a key reaction for forming carbon-carbon bonds. nih.gov Chiral pyrrolidine catalysts, particularly those with bulky substituents, have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov Furthermore, photoinduced organocatalyzed methods are gaining traction. A green and efficient three-component cyclization of styrene (B11656), tertiary α-bromoalkyl esters, and primary amines has been developed using visible light in a microchannel reactor, offering a metal-free pathway to polysubstituted pyrrolidin-2-ones. rsc.org

While organocatalysis for pyrrolidine synthesis is well-established, the application of supramolecular catalysis in the synthesis of this compound and its analogues is a less explored area. Supramolecular catalysis, which utilizes non-covalent interactions within a host-guest complex to control reactivity and selectivity, holds potential for the development of highly specific and efficient synthetic methods. However, specific examples directly targeting the synthesis of this class of compounds are not yet widely reported in the literature.

Table 1: Examples of Organocatalyzed Synthesis of Pyrrolidin-2-one Analogues

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| L-Proline | Cyclic amines, aldehydes, malononitrile | Poly-substituted pyridine derivatives | Multi-component reaction, benign catalyst. rsc.org |

| Chiral Pyrrolidine Derivatives | Aldehydes, nitroolefins | Substituted pyrrolidines | Asymmetric Michael addition, high enantioselectivity. nih.gov |

| Photo-organocatalyst | Styrene, α-bromoalkyl esters, primary amines | Polysubstituted pyrrolidin-2-ones | Metal-free, visible light-induced, microfluidic synthesis. rsc.org |

To address challenges associated with catalyst separation and recycling, heterogeneous and supported catalytic systems have been developed. These systems involve the immobilization of a homogeneous catalyst onto a solid support, combining the high activity and selectivity of the catalyst with the practical advantages of a heterogeneous setup. mdpi.comresearchgate.net

Polymer-supported chiral pyrrolidine catalysts have demonstrated significant promise in asymmetric synthesis. acs.orgacs.org For example, polymer-supported cis-2,4-disubstituted pyrrolidine catalysts have been shown to provide higher enantioselectivity and diastereoselectivity in asymmetric Michael reactions compared to their trans-substituted counterparts. acs.org These supported catalysts can be used in both batch and continuous-flow processes, with the latter offering benefits such as accelerated reaction rates and improved catalyst durability. acs.org

Porous organic polymers (POPs) represent another class of supports for creating heterogeneous organocatalysts. rsc.org Pyrrolidine-based chiral porous polymers have been synthesized and utilized as effective catalysts for asymmetric Michael additions in water, showcasing high yields and enantioselectivities. rsc.org The porous nature of these materials provides readily accessible and uniformly distributed catalytic sites. rsc.org Another example is the functionalization of a poly[(ethylene glycol) methacrylate] (PEGMA) resin with pyrrolidine groups, creating a swellable polymer resin catalyst for aqueous aldol reactions. mdpi.comresearchgate.net

Table 2: Heterogeneous and Supported Catalysts in Pyrrolidin-2-one Analogue Synthesis

| Catalyst System | Support Material | Application | Advantages |

|---|---|---|---|

| Polymer-supported cis-pyrrolidine | Polymer | Asymmetric Michael reaction | High enantioselectivity, applicable in batch and continuous-flow systems. acs.orgacs.org |

| Pyrrolidine-based chiral porous polymer | Porous Organic Polymer | Asymmetric Michael addition in water | High stability, inherent porosity, excellent yields and enantioselectivities. rsc.org |

| Pyrrolidine functionalized PEGMA resin | Poly[(ethylene glycol) methacrylate] | Aqueous aldol reactions | Swellable support, favorable interactions with aqueous media. mdpi.comresearchgate.net |

Transition metal catalysis provides a diverse array of powerful methods for the synthesis of pyrrolidines and pyrrolidin-2-ones. organic-chemistry.orgresearchgate.net Various transition metals, including palladium, copper, rhodium, and iridium, have been employed to catalyze a wide range of transformations leading to the formation of the lactam ring.

Palladium-catalyzed reactions are particularly prominent in the synthesis of lactams. nih.govnih.govacs.orgacs.org For instance, palladium(II)-catalyzed γ-C(sp³)–H lactamization of native amides has been developed, enabling the direct synthesis of γ-lactams from readily available amino acid-derived amides. nih.gov This method has been applied to the synthesis of clinically important drug molecules. nih.gov Another approach involves the palladium-catalyzed carbonylation of fluorinated olefins with anilines to produce α-(trifluoromethyl)-β-lactams. nih.gov

Copper-catalyzed reactions have also proven effective for the synthesis of pyrrolidin-2-one analogues. Copper-catalyzed intramolecular C-H amination of N-fluoride amides offers a route to pyrrolidines. nih.govresearchgate.net Furthermore, copper-catalyzed oxidative cross-coupling of aromatic amines with 2-pyrrolidinone provides a direct method for the synthesis of N-aryl-γ-amino-γ-lactams. lookchem.com The diastereoselective synthesis of disubstituted pyrrolidines can be achieved through copper-promoted intramolecular aminooxygenation of alkenes. nih.gov

Rhodium and iridium catalysts have also found application in pyrrolidine synthesis. Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by [3+2] cycloaddition reactions, provides a general route to highly functionalized pyrrolidines. nih.govacs.org Rhodium-catalyzed intramolecular nitrene insertion into C-H bonds is another powerful tool for the construction of the pyrrolidine ring. organic-chemistry.org

The synthesis of 1-(2-indenylethyl)pyrrolidine, a structural analogue of the target compound, and its subsequent conversion to transition metal complexes with titanium and zirconium has been reported, highlighting the potential for these ligands in catalysis. soeagra.com

Table 3: Transition Metal-Catalyzed Synthesis of Pyrrolidin-2-one Analogues

| Metal | Catalytic Transformation | Substrates | Product Type |

|---|---|---|---|

| Palladium | γ-C(sp³)–H Lactamization | Amino acid derived native amides | γ-Lactams, Isoindolinones. nih.gov |

| Palladium | Carbonylation | Fluorinated olefins, anilines, CO | α-(Trifluoromethyl)-β-lactams. nih.gov |

| Copper | Intramolecular C–H Amination | N-fluoride amides | Pyrrolidines, Piperidines. nih.govresearchgate.net |

| Copper | Oxidative Cross-Coupling | Aromatic amines, 2-pyrrolidinone | N-aryl-γ-amino-γ-lactams. lookchem.com |

| Copper | Intramolecular Aminooxygenation | 4-pentenyl sulfonamides | Disubstituted pyrrolidines. nih.gov |

| Iridium | Reductive Azomethine Ylide Generation & Cycloaddition | Tertiary amides, lactams, dipolarophiles | Functionalized pyrrolidines. nih.govacs.org |

| Rhodium | Intramolecular Nitrene Insertion | Diazo compounds | N-unprotected pyrrolidines. organic-chemistry.org |

| Titanium/Zirconium | Complexation | 1-(2-indenylethyl)pyrrolidine | Transition metal complexes. soeagra.com |

Advanced Analytical Characterization in 1 2 Phenylethyl Pyrrolidin 2 One Research

High-Resolution Spectroscopic Techniques

Spectroscopy is fundamental to molecular structure elucidation. For 1-(2-phenylethyl)pyrrolidin-2-one, NMR and IR spectroscopy would provide the foundational data for confirming its atomic connectivity and identifying key chemical bonds.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. uni.lu For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The five protons on the phenyl ring would typically appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The two methylene (B1212753) groups of the phenylethyl side chain would produce two distinct triplets around 2.8 ppm and 3.5 ppm. The three methylene groups of the pyrrolidinone ring would likely appear as multiplets in the upfield region (approximately 1.9-2.5 ppm and 3.2-3.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. A key signal would be the carbonyl carbon (C=O) of the lactam, expected to appear far downfield (around 175 ppm). The carbons of the phenyl ring would resonate in the typical aromatic region (approx. 126-140 ppm), while the aliphatic carbons of the ethyl bridge and the pyrrolidinone ring would be found in the upfield region of the spectrum (approx. 20-60 ppm).

A comprehensive 2D NMR analysis (including COSY, HSQC, and HMBC experiments) would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity between the phenylethyl group and the nitrogen atom of the pyrrolidinone ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~175 |

| Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~126-140 |

| N-CH₂ -CH₂-Ph | ~3.5 (t) | ~45-50 |

| N-CH₂-CH₂ -Ph | ~2.8 (t) | ~33-38 |

| Ring CH₂ (adjacent to C=O) | ~2.4 (t) | ~30-35 |

| Ring CH₂ | ~2.0 (p) | ~17-22 |

| Ring CH₂ (adjacent to N) | ~3.3 (t) | ~45-50 |

Abbreviations: m = multiplet, t = triplet, p = pentet

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uni.lu The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the tertiary amide carbonyl (C=O) group, expected around 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹). The absence of an N-H stretching band (typically around 3200-3400 cm⁻¹) would confirm the N-substituted nature of the pyrrolidinone ring.

Table 2: Expected IR Absorption Bands for this compound This table is predictive and based on characteristic functional group frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Amide C=O Stretch | 1680 - 1700 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of a compound. For this compound (C₁₂H₁₅NO), the calculated monoisotopic mass is 189.11536 Da. HRMS analysis should yield a measured mass that is extremely close to this theoretical value (typically with an error of less than 5 ppm), which would confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, the most likely fragmentation pathways would involve cleavage of the bond between the ethyl group and the phenyl group, and fragmentation of the pyrrolidinone ring.

A key fragment would be the tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91, resulting from the cleavage and rearrangement of the phenylethyl moiety. Another significant fragmentation would be the cleavage of the bond between the nitrogen and the ethyl group, leading to a fragment ion corresponding to the protonated pyrrolidinone ring (m/z 86) and a neutral styrene (B11656) molecule, or a phenylethyl cation (m/z 105). Analysis of related α-pyrrolidinophenone structures shows that cleavage of the bond alpha to the nitrogen is a common pathway.

Table 3: Predicted Key Mass Fragments for this compound This table is predictive and based on common fragmentation patterns of similar structures.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 189 | [M+H]⁺ | Molecular Ion |

| 105 | [C₈H₉]⁺ | Phenylethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged from benzyl) |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, or other components in a mixture. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for the analysis of this compound.

Gas Chromatography (GC): Given its predicted boiling point and thermal stability, the compound could be analyzed by GC, likely coupled with a mass spectrometer (GC-MS). This would provide both retention time data for quantification and mass spectra for identification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a standard method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Detection would typically be performed using a UV detector, leveraging the UV absorbance of the phenyl group.

The choice between GC and HPLC would depend on the sample matrix and the specific goals of the analysis. For instance, HPLC is often preferred for its versatility and applicability to a wider range of compounds without the need for derivatization.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for assessing the purity of this compound and identifying any volatile impurities from its synthesis. chromatographyonline.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. sci-hub.se In the context of related pyrrolidone derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is frequently employed. chromatographyonline.comresearchgate.net

GC-MS analysis is particularly valuable as it provides not only retention time data for quantification but also mass spectra that aid in the structural identification of the parent compound and any related substances or synthetic precursors. researchgate.netnih.gov For instance, studies on related psychoactive substances have utilized GC-MS to differentiate between positional isomers, which can be a significant challenge in forensic and chemical analyses. sci-hub.senih.gov The choice of a capillary column, such as a DB-1, is common for achieving high-resolution separation. sci-hub.se Headspace GC is another variant used for analyzing volatile organic compounds in samples, which could be applied to detect residual solvents from the synthesis of this compound. shimadzu.comresearchgate.net

Research on analogous compounds often involves specific temperature programs to ensure effective separation. A typical analysis might start at a lower temperature, hold for a period, and then ramp up to a higher temperature to elute all compounds of interest. sci-hub.se

Table 1: Example GC-MS Parameters for Analysis of Related Pyrrolidine (B122466) Compounds

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890 or similar chromatographyonline.com |

| Column | Fused silica (B1680970) capillary DB-1 (30 m × 0.25 mm, 0.25 µm film thickness) sci-hub.se |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min sci-hub.se |

| Injector Temperature | 220-280°C sci-hub.se |

| Temperature Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 20 min) sci-hub.se |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) chromatographyonline.comsci-hub.se |

| Injection Volume | 1 µL sci-hub.se |

Liquid Chromatography (LC) for Complex Mixture Separation

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is indispensable for the analysis of complex mixtures that may not be suitable for GC due to low volatility or thermal instability. nih.gov This technique separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. sielc.com

For compounds like this compound, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. sielc.comfrontiersin.org The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and is essential for mass spectrometry compatibility. sielc.comfrontiersin.org

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) offers high sensitivity and short analysis times, making it ideal for quantifying trace amounts of substances in complex matrices. frontiersin.org This method has been successfully validated for the analysis of numerous compounds, including fentanyl analogues which share structural similarities with phenylethylamine derivatives. nih.govfrontiersin.org The separation is often achieved using a gradient elution, where the composition of the mobile phase is changed over the course of the analysis to effectively separate compounds with varying polarities. frontiersin.org

Table 2: Example UHPLC Parameters for Analysis of Related Compounds

| Parameter | Condition |

|---|---|

| LC System | ACQUITY UPLC® or similar frontiersin.org |

| Column | BEH C18 (50 mm × 2.1 mm, 1.7 µm particle size) frontiersin.org |

| Mobile Phase A | 0.1% Formic acid in 5 mM ammonium acetate buffer frontiersin.org |

| Mobile Phase B | 0.05% Formic acid in acetonitrile frontiersin.org |

| Flow Rate | 0.35 mL/min frontiersin.org |

| Gradient | 5% B to 95% B over several minutes frontiersin.org |

| Detector | Tandem Mass Spectrometer (MS/MS) frontiersin.org |

| Run Time | Approximately 8 minutes frontiersin.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including its stereochemistry and conformation in the solid state. nih.govnih.gov The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com

While the specific crystal structure of this compound is not detailed in the provided search results, the structures of several closely related pyrrolidine derivatives have been successfully elucidated using this method. nih.govnih.govdntb.gov.ua For example, the analysis of (4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, a derivative, provided detailed information on bond lengths, bond angles, and the absolute configuration of its stereocenters. nih.gov Such studies also reveal intermolecular interactions, like hydrogen bonding and π–π stacking, which govern how molecules are arranged in the crystal lattice. nih.govnih.gov This information is fundamental to understanding the compound's physical properties. The data obtained from X-ray diffraction analysis is typically deposited in crystallographic databases for public access.

Table 3: Example Crystal Data for a Related Pyrrolidine Derivative, C₁₄H₁₉NO₃ nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁ mdpi.com |

| a (Å) | 6.1953 (1) nih.gov |

| b (Å) | 8.2895 (2) nih.gov |

| c (Å) | 13.2737 (1) nih.gov |

| β (°) | 103.353 (2) nih.gov |

| Volume (ų) | 663.25 (2) nih.gov |

| Temperature (K) | 83 (2) nih.gov |

Mechanistic Studies and Non Clinical Bioactivity Investigations of 1 2 Phenylethyl Pyrrolidin 2 One and Analogues

Molecular Interactions with Biological Receptors

The study of how 1-(2-Phenylethyl)pyrrolidin-2-one and its structural relatives interact with biological receptors is crucial for understanding their potential pharmacological effects. Research has particularly focused on their activity at serotonin (B10506) receptors.

Serotonin Receptor (5-HT1A) Agonism Studies

The 5-HT1A receptor, a subtype of the serotonin receptor, is a significant target in the development of treatments for anxiety and depression. wikipedia.orgnih.gov Agonists at this receptor can modulate serotonergic neurotransmission. youtube.com

While direct studies on this compound are limited, research into its analogues has provided significant insights. A series of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides were synthesized and evaluated for their activity at the 5-HT1A receptor. nih.gov One particular analogue, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide , demonstrated potent and selective agonistic activity for the 5-HT1A receptor. nih.gov This finding highlights the importance of the this compound scaffold in designing selective 5-HT1A receptor agonists. nih.gov

The agonistic activity of these compounds is typically evaluated through binding assays and functional assays that measure the cellular response to receptor activation. researchgate.net The high affinity and selectivity of the analogue for the 5-HT1A receptor over other receptors like dopamine (B1211576) D2 and 5-HT2A suggest a targeted interaction. nih.gov

| Compound Analogue | Receptor | Activity | Ki (nmol/L) | IC50 (nmol/L) |

| (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 5-HT1A | Agonist | 0.49 | |

| Dopamine D2 | >1000 | |||

| 5-HT2A | 240 | |||

| Data sourced from a study on benzamide (B126) derivatives. nih.gov |

Enzyme Inhibition Profiling and Mechanistic Elucidation

The investigation into how this class of compounds interacts with various enzymes is key to defining their broader biological profile. This includes their potential to act as inhibitors of enzymes involved in metabolic regulation and other cellular processes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Mechanisms

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by degrading incretin (B1656795) hormones like GLP-1 and GIP. nih.govnih.gov The inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes. nih.govnih.gov DPP-IV inhibitors, known as "gliptins," work by prolonging the action of incretins, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. youtube.comyoutube.com

Research into pyrrolidine-constrained phenethylamines has identified them as a novel class of DPP-IV inhibitors. researchgate.net While this compound itself has not been explicitly identified as a primary inhibitor in these studies, the core structure is fundamental to the design of these potent and selective inhibitors. The development process involved optimizing N-substituents on the pyrrolidine (B122466) ring, guided by protein co-crystal structural data, which led to a significant improvement in potency over initial screening hits. researchgate.net This structure-based design approach underscores the potential of the phenylethyl-pyrrolidine scaffold in developing effective enzyme inhibitors. researchgate.netmdpi.com

Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition Studies

A review of the available scientific literature did not yield specific studies investigating the inhibition of Protoporphyrinogen Oxidase (PPO) by this compound or its close analogues. PPO is primarily known as a target for herbicides, which act by inhibiting the enzyme and causing the accumulation of phototoxic protoporphyrin IX. researchgate.netnih.gov

DNA Polymerase and Topoisomerase II Inhibition Analysis

A review of the available scientific literature did not yield specific studies on the inhibition of DNA Polymerase or Topoisomerase II by this compound or its analogues. These enzymes are essential for DNA replication and are established targets for anticancer drugs. nih.govnih.govmdpi.com Research into inhibitors of these enzymes is an active field, but it has focused on other chemical classes. mdpi.comnih.govnih.gov

Acetylcholinesterase (AChE) Inhibitory Mechanisms

A review of the available scientific literature did not yield specific studies detailing the acetylcholinesterase (AChE) inhibitory mechanisms of this compound. Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy for treating Alzheimer's disease and other neurological conditions. researchgate.net While various pyrrolidine and pyrrolizidine (B1209537) derivatives have been investigated for AChE inhibition, specific data for the subject compound is not available. nih.govnih.gov

Heme Oxygenase (HO) Isozyme Selectivity and Inhibition

Research into the inhibitory effects of various chemical compounds on heme oxygenase (HO) has identified potent and highly selective inhibitors for the HO-2 isozyme. nih.gov While direct studies on this compound were not the primary focus, the broader investigation into clemizole (B1669166) analogues has provided valuable insights into the structural requirements for selective HO-2 inhibition. nih.gov These studies have revealed that specific modifications to the lead structure can result in compounds with substantial inhibitory activity against the constitutive HO-2 isozyme, while having markedly less effect on the inducible HO-1 isozyme. nih.gov This selectivity is a critical aspect of developing therapeutic agents that can target specific biological pathways. nih.gov The discovery of these selective HO-2 inhibitors opens up avenues for further pharmacological and therapeutic applications. nih.gov

| Compound Class | Target Isozyme | Effect | Reference |

| Clemizole Analogues | HO-2 | Potent and selective inhibition | nih.gov |

| Clemizole Analogues | HO-1 | Substantially less inhibitory activity | nih.gov |

HMG-CoA Reductase Inhibition Research

HMG-CoA reductase inhibitors, commonly known as statins, are a class of drugs primarily used to lower cholesterol levels. nih.gov Their mechanism of action involves inhibiting the HMG-CoA reductase enzyme, which plays a key role in the biosynthesis of cholesterol. nih.gov While the primary focus of statin research is on their lipid-lowering effects, studies have also explored their interactions with other cellular components, such as P-glycoprotein (P-gp). nih.gov It has been found that some statins, like lovastatin (B1675250) and simvastatin, are potent inhibitors of P-gp transport. nih.gov This interaction is significant as it can lead to drug-drug interactions, a crucial consideration in clinical practice. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition Investigations

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for cellular processes like DNA repair, gene transcription, and cell death. nih.gov The inhibition of PARP has emerged as a significant strategy in cancer therapy, especially for tumors with defects in DNA repair pathways. nih.govnih.gov The development of potent PARP inhibitors has led to the regulatory approval of several drugs for various cancers. nih.gov Research in this area is ongoing, with a focus on overcoming resistance to PARP inhibitors and exploring their potential in treating non-oncological diseases. nih.gov

Glycosidase Inhibition Studies

Pyrrolidine derivatives have been a subject of interest for their potential as α-amylase and α-glucosidase inhibitors, which are key enzymes in carbohydrate digestion and glucose absorption. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on various pyrrolidine-based compounds have shown that they can effectively inhibit α-glucosidase. nih.govnih.gov For instance, certain pyrrolidine-2,5-dione derivatives have demonstrated good inhibitory activity against α-glucosidase. nih.gov Molecular docking studies have been employed to understand the binding interactions of these compounds with the active sites of α-amylase and α-glucosidase, supporting the experimental findings. nih.gov

| Compound Class | Target Enzyme | Observed Effect | Reference |

| Pyrrolidine Derivatives | α-Amylase, α-Glucosidase | Inhibition | nih.gov |

| Pyrrolidine-2,5-dione Derivatives | α-Glucosidase | Moderate to good inhibition | nih.gov |

Antiproliferative Activity in Cellular Models

The antiproliferative activity of various heterocyclic compounds, including those with a pyrrolidine scaffold, has been a significant area of cancer research. nih.gov Studies have shown that certain pyrrolo[1,2-a]quinoxalines exhibit antiproliferative activity against human leukemic and breast cancer cell lines. nih.gov The structural features of these compounds, such as substitutions at specific positions on the pyrroloquinoxaline scaffold, play a crucial role in their biological activity. nih.gov

In a different study, a series of 5-chloro-indole-2-carboxylate derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov Among these, compounds with a pyrrolidine substituent demonstrated notable activity. For example, the p-pyrrolidin-1-yl derivative was the second most active antiproliferative compound in the series, with a GI50 value of 31 nM. nih.gov Another derivative, the p-2-methylpyrrolidin-1-yl compound, also showed promising antiproliferative activity. nih.gov These findings highlight the importance of the pyrrolidine moiety in designing potent antiproliferative agents. nih.gov

| Compound Series | Key Moiety | Antiproliferative Activity | Reference |

| Pyrrolo[1,2-a]quinoxalines | Pyrroloquinoxaline | Active against leukemic and breast cancer cell lines | nih.gov |

| 5-chloro-indole-2-carboxylates | p-pyrrolidin-1-yl | GI50 = 31 nM | nih.gov |

| 5-chloro-indole-2-carboxylates | p-2-methylpyrrolidin-1-yl | Promising activity (GI50 = 38 nM) | nih.gov |

Immunomodulatory Effects: Classical Complement Pathway Inhibition

The immunomodulatory potential of pyrrolidine derivatives has been explored, particularly in the context of Toll-like receptor (TLR) signaling pathways. nih.gov One study investigated the effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) on TLR-induced inflammatory responses. nih.gov The results showed that FPP could inhibit the activation of key signaling molecules like NF-κB and IRF3, which are downstream of TLRs. nih.gov This inhibition suggests that FPP has the potential to be a therapeutic agent for inflammatory diseases. nih.gov

Studies on Central Nervous System Activity in Pre-clinical Models

The central nervous system (CNS) activity of pyrrolidine derivatives has been a subject of pharmacological research. nih.gov A study on a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas revealed that these compounds possess anxiolytic and muscle-relaxant properties. nih.gov Specifically, congeners with certain substitutions on the phenyl ring demonstrated anxiolytic activity, while 2,6-disubstitution of the phenyl ring imparted potent, centrally mediated muscle-relaxant effects. nih.gov This research indicates a separation of anxiolytic and muscle-relaxant properties from other CNS effects like sedation and hypnosis. nih.gov

Another area of investigation involves the synthesis of selective agonists for the 5-HT1A receptor. A series of benzamides, including (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide, were found to have potent and selective agonistic activity for the 5-HT1A receptor. nih.gov This selectivity is important for developing drugs with targeted CNS effects. nih.gov

Anticonvulsant Property Assessments

The pyrrolidin-2-one scaffold is a core structure in many compounds investigated for central nervous system activity, particularly for anticonvulsant properties. nih.govmdpi.com Research into derivatives of this scaffold has aimed to identify new antiepileptic agents with improved efficacy and reduced toxicity. researchgate.net The anticonvulsant effects of these compounds are often evaluated in various animal seizure models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6 Hz psychomotor seizure model. nih.govnih.govnih.gov

One study synthesized a series of N-substituted-2-oxopyrrolidine derivatives as potential GABA prodrugs to assess their anticonvulsant activity. researchgate.net Among the tested compounds, N-(phenylethyl)-2-oxo-1-pyrrolidineacetamide, an analogue of this compound, was identified as a potent derivative. researchgate.net This series of compounds was designed with the rationale that they could act as GABA prodrugs, and their protective effects against bicuculline-induced convulsions supported this hypothesis. researchgate.net

Further studies on related structures, such as pyrrolidine-2,5-diones, have also demonstrated significant anticonvulsant properties. nih.govnih.gov These compounds have shown efficacy in blocking sodium and/or calcium ion channels, which is a major mechanism of action for many antiepileptic drugs. nih.gov For instance, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives displayed potent activity in MES and 6 Hz seizure tests, with efficacy values surpassing the reference drug, valproic acid. mdpi.com

The following table summarizes the anticonvulsant activity of a notable analogue compared to a standard antiepileptic drug.

| Compound | Test | ED₅₀ (mmol/kg) | Protective Index (PI) |

| N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide | Pentylenetetrazol (PTZ)-induced clonic convulsions | 0.43 | 2.81 |

| Valproic Acid (Reference) | Pentylenetetrazol (PTZ)-induced clonic convulsions | 0.71 | 1.4 - 2.36 |

| Data sourced from El-Subbagh et al. researchgate.net |

Neurogenic Substance Activity Research

The neurogenic activity of this compound and its analogues extends beyond simple seizure suppression, involving interactions with various neurotransmitter systems and neuronal pathways. A key area of investigation has been their role as GABAergic agents. researchgate.netnih.gov Certain derivatives were designed as GABA prodrugs, which are metabolized in the body to release gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. researchgate.net The ability of these compounds to protect against convulsions induced by bicuculline, a GABAA receptor antagonist, provides evidence for their GABAergic mechanism. researchgate.net

In addition to GABAergic activity, specific analogues have shown affinity for other critical neural receptors. Research on N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides, which are structurally related to the target compound, identified a potent and selective agonist for the 5-HT1A serotonin receptor. nih.gov The (S)-enantiomer, in particular, displayed high affinity for the 5-HT1A receptor with an inhibition constant (Ki) of 0.49 nmol/L, while showing significantly lower affinity for D2 and 5-HT2 receptors. nih.gov

Structure-Activity Relationship (SAR) Derivations in Non-Clinical Contexts

Elucidating the Influence of Substituent Position and Nature on Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrrolidinone scaffold. Research has shown that the nature and position of various substituents significantly influence the biological activity of these compounds.

For anticonvulsant activity, the presence of an acetamide (B32628) fragment linking a terminal aryl group to the pyrrolidine ring has been shown to be beneficial, potentially extending activity in both MES and scPTZ seizure models. nih.gov In a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives, an unsubstituted phenyl ring at the 4-position of the pyrrolidinone core was found to be critical; its absence weakened the anticonvulsant effect. nih.gov Furthermore, the position of a halogen on the N-phenyl substituent was important, with a chlorine atom in the ortho position conferring better activity than fluorine. nih.gov

In a different series of pyrrolidine-2,5-dione derivatives, a dimethylamino moiety at the 3-position of the succinimide (B58015) ring was identified as being particularly favorable for potent anticonvulsant activity. nih.gov Research on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside acetyltransferase highlighted the essential nature of an S-phenyl moiety at the R1 position and its specific distance from the core scaffold. nih.gov

The following table details SAR findings for various pyrrolidinone analogues.

| Compound Series | Key Structural Feature for Activity | Observed Effect |

| Pyrrolidine-2,5-dione derivatives | Acetamide linker | May extend anticonvulsant activity nih.gov |

| 1-(p-Sulfamoyl-phenyl)-pyrrolidin-2-one derivatives | Unsubstituted phenyl ring at C4 position | Essential for potent activity nih.gov |

| 1-(p-Sulfamoyl-phenyl)-pyrrolidin-2-one derivatives | Ortho-chloro substitution on the N-phenyl ring | More potent anticonvulsant effect than fluorine nih.gov |

| Pyrrolidine-2,5-dione hydrochlorides | Dimethylamino group at C3 position | Preferential for potent anticonvulsant activity nih.gov |

| Pyrrolidine pentamine derivatives | S-phenyl moiety at R1 position | Essential for inhibitory activity nih.gov |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a definitive role in the biological activity of pyrrolidinone derivatives, with different enantiomers often exhibiting significantly different potencies and selectivities.

In the investigation of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides, the (S)-enantiomer was identified as a potent and selective agonist for the 5-HT1A receptor. nih.gov This stereospecificity is critical for its targeted neurogenic activity.

Similarly, studies on anticonvulsant pyrrolidine-2,5-dione derivatives revealed that stereoisomers with an R-configuration at the asymmetric carbon atom in the phenylacetamide moiety were among the most potent compounds. nih.gov This finding led to the specific synthesis of R-enantiomers to maximize anticonvulsant effects. nih.gov The importance of stereochemistry was also noted in studies of pyrrolidine pentamine derivatives, where changing the stereochemical conformation at the R2 position of the scaffold impacted inhibitory activity. nih.gov These findings collectively underscore that the three-dimensional arrangement of atoms is a critical determinant of the interaction between these compounds and their biological targets.

Antimicrobial Efficacy Assessments

While the primary focus of research on pyrrolidin-2-one derivatives has been on their CNS effects, several studies have also explored their potential as antimicrobial agents. The core pyrrolidine ring is a structural motif found in various compounds with demonstrated antibacterial and antifungal properties.

One study evaluated a series of pyrrolidine-2-one derivatives against several bacterial strains, including Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp., with some compounds showing good antibacterial activity. Another investigation focused on N-methyl-2-pyrrolidone (NMP), which exhibited dose-dependent antimicrobial activity against S. aureus, E. coli, and the fungus Candida albicans. nih.gov

Research into pyrrolidine-2,5-dione derivatives also revealed moderate antimicrobial activities. researchgate.net The introduction of a phenol (B47542) fragment and an azo group into the molecular structure was found to influence the antimicrobial spectrum and potency. The azo-containing compound, in particular, showed better antibacterial than antifungal activity, especially against Staphylococcus aureus and Vibrio cholerae strains. researchgate.net

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrrolidine-2,5-dione derivatives against various microorganisms.

| Compound | S. aureus (MIC µg/mL) | V. cholerae SG24 (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| (9R,10R,11S)-9,10-dihydro-9,10- nih.govnih.govfuranoanthracene-12,14-dione (Precursor 3) | 128 | 64 | 128 | 128 |

| N-(p-hydroxyphenyl) Derivative (Compound 5) | 32 | 64 | 128 | 64 |

| Azo Derivative (Compound 8) | 16 | 16 | 64 | 64 |

| Ciprofloxacin (Reference) | 1 | 0.5 | 2 | N/A |

| Nystatin (Reference) | N/A | N/A | N/A | 1 |

| Data sourced from Tene et al. researchgate.net |

Computational Chemistry and Theoretical Modeling of 1 2 Phenylethyl Pyrrolidin 2 One Systems

Quantum Chemical Investigations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various other properties of chemical compounds. In the context of 1-(2-phenylethyl)pyrrolidin-2-one and its derivatives, DFT serves as a foundational tool for understanding its intrinsic chemical nature.

While specific, published DFT studies focusing exclusively on the reaction mechanisms of this compound are not prevalent, the methodology's application to related structures provides a clear framework for how such investigations would be conducted. For instance, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to optimize molecular geometries and confirm crystal structures determined by X-ray diffraction researchgate.net.

DFT is instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these structures, a reaction pathway can be charted.

For a molecule like this compound, DFT could be used to explore:

Synthesis Reactions: Investigating the mechanism of its formation, for example, through the cyclization of a precursor molecule. Calculations would identify the lowest energy pathway, helping to optimize reaction conditions.

Metabolic Pathways: Simulating potential metabolic transformations, such as hydroxylation on the phenyl ring or oxidation of the pyrrolidinone ring.

Degradation Mechanisms: Understanding how the molecule might break down under various conditions.

The process involves locating the transition state structure for a given reaction step and calculating its energy. The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor in determining reaction speed.

Similarly, kinetic parameters are derived from the calculated activation energy. Computational studies on related heterocyclic systems have shown that DFT can effectively predict whether a reaction is under thermodynamic or kinetic control by comparing the energy barriers of competing pathways mdpi.com. For example, calculations can reveal which of several possible tautomers or isomers is thermodynamically more stable by comparing their Gibbs free energies mdpi.com. This information is critical for predicting the major product of a reaction and for designing selective synthesis routes.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations provide a "virtual microscope" to observe the movement and interactions of molecules over time nih.govmdpi.com. For this compound and its derivatives, MD simulations are particularly valuable for understanding how the molecule behaves in a biological environment, such as in solution or when interacting with a protein.

The process typically begins with a starting structure, which may be obtained from experimental data or from a docking study. The system is then solvated (usually in a box of water molecules), and the forces on each atom are calculated using a force field (e.g., AMBER, CHARMM) nih.gov. By solving Newton's equations of motion, the trajectory of each atom is simulated over a set period, often nanoseconds scispace.comresearchgate.net.

Analysis of the simulation trajectory can reveal:

Conformational Flexibility: How the molecule flexes and changes shape. Ramachandran plots and radius of gyration (Rg) can be used to analyze the conformational preferences of the molecule and its tendency to adopt folded or extended states nih.gov.

Stability of Complexes: When simulating a ligand-protein complex, the root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored. A stable RMSD over time suggests a stable binding pose researchgate.net.

Key Interactions: The simulation can show which hydrogen bonds and hydrophobic contacts are consistently maintained between the ligand and its target protein, highlighting the most important interactions for binding researchgate.net.

Solvent Effects: The role of surrounding water molecules in mediating or stabilizing interactions can be observed directly nih.gov.

In studies on pyrrolidin-2-one derivatives as potential enzyme inhibitors, MD simulations of 100 nanoseconds were used to confirm the stability of the ligand-receptor complex and to analyze fluctuations and the solvent-accessible surface area (SASA) scispace.comresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity scispace.com. By identifying key molecular properties (descriptors) that correlate with activity, a QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts.

For derivatives of the this compound scaffold, 2D and 3D-QSAR models have been developed.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. These methods build a model based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding the aligned molecules nih.gov.

2D-QSAR: These models use descriptors calculated from the 2D structure, such as topological indices, constitutional descriptors, and quantum-chemical parameters researchgate.net.

A typical QSAR study involves selecting a training set of molecules with known activities to build the model and a test set to validate its predictive power. The quality of a QSAR model is assessed using several statistical parameters.

| Parameter | Description | Acceptable Value | Example Value (Pyrrolidinone Derivatives) |

|---|---|---|---|

| q² or Q² | Cross-validated correlation coefficient (internal validation). Measures the predictive ability of the model. | > 0.5 | 0.518 (CoMFA) nih.gov, 0.69 (CoMSIA) mdpi.com |

| r² or R² | Non-cross-validated correlation coefficient. Measures the goodness of fit for the training set. | > 0.6 | 0.980 (CoMFA) nih.gov, 0.974 (CoMSIA) mdpi.com |

| R²pred | Predictive correlation coefficient for the external test set. Measures the model's ability to predict new data. | > 0.6 | 0.758 (CoMSIA) mdpi.com |

Studies on N-phenyl pyrrolidin-2-ones as PPO inhibitors successfully established a CoMFA model with high correlation coefficients (r² = 0.980, q² = 0.518), which reasonably explained the substituent effects on activity nih.gov. Such models provide a theoretical basis for the de novo design of new, more potent compounds.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico methods are crucial for predicting how a ligand like this compound or its analogs might interact with a biological target, typically a protein receptor or enzyme mdpi.com. Molecular docking is the primary technique used for this purpose.

Docking algorithms predict the preferred orientation of a ligand within the binding site of a target protein and estimate the strength of the interaction using a scoring function researchgate.net. A more negative docking score generally indicates a more favorable binding pose and higher predicted affinity.

For example, a derivative, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide, was identified as a potent and selective agonist for the 5-HT1A receptor, with an experimentally determined binding affinity (Ki) of 0.49 nmol/L nih.gov. Docking studies on such compounds can reveal the specific amino acid residues responsible for this high affinity.

In studies on other pyrrolidinone derivatives, docking was used as a first step to screen a library of compounds against a target researchgate.net. The best candidates were then subjected to more rigorous analysis, such as MD simulations. The binding free energy can be further refined by combining MD simulations with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) scispace.com.

| Pyrrolidinone Derivative Class | Protein Target | Docking Score / Predicted Affinity | Reference |

|---|---|---|---|

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | Acetylcholinesterase (AChE) | -18.59 (Docking Score) | researchgate.net |

| Designed spiro[pyrrolidin-3,2-oxindole] derivative | Murine double minute 2 (MDM2) | -9.4 kcal/mol | scispace.com |

| 1,3-diazetidin-2-one derivative | Epidermal Growth Factor Receptor (EGFR) | 85.89 (PLP Fitness Score) | nih.gov |

These in silico predictions are essential in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prioritization of molecules for synthesis and experimental testing, ultimately saving significant time and resources.

Emerging Research Areas and Advanced Applications of N Substituted Pyrrolidin 2 Ones

Enhancing Agrochemical Penetration

The efficacy of many agrochemicals, such as herbicides and pesticides, is dependent on their ability to penetrate the waxy outer layer of plants or the cuticle of insects. Pyrrolidinone derivatives, particularly N-substituted ones, have been investigated as potential penetration enhancers. researchgate.netnih.gov These compounds can alter the barrier properties of biological membranes, facilitating the uptake of active ingredients. researchgate.net

While direct studies on 1-(2-Phenylethyl)pyrrolidin-2-one for agrochemical penetration are not widely published, research on analogous compounds provides a strong rationale for its potential in this area. For instance, N-methyl-2-pyrrolidone (NMP) is a well-known solvent and penetration enhancer used in various formulations. researchgate.net Studies on novel N-alkyl-pyrrolidone derivatives have demonstrated that the nature of the N-substituent significantly influences their enhancing activity. nih.gov Specifically, the preparation and evaluation of 1-alkyl-3-dodecyl-2-pyrrolidones revealed that the length of the alkyl chain at the N-1 position impacts the permeation of active ingredients through skin. nih.gov

Furthermore, the pyrrolidinone scaffold itself has been incorporated into molecules with herbicidal activity. A recent study detailed the synthesis of pyrrolidinone-containing 2-phenylpyridine (B120327) derivatives as novel protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov Several of these compounds exhibited potent herbicidal effects against various weed species, demonstrating the utility of the pyrrolidinone core in designing new agrochemicals. nih.gov Given these findings, the phenylethyl group in this compound, with its lipophilic and aromatic characteristics, could potentially enhance the interaction with and penetration through the lipophilic cuticles of plants, making it a promising candidate for future research in agrochemical formulations.

Intermediates in Polymer and Material Science Applications

The pyrrolidin-2-one ring is a valuable building block in polymer chemistry. The most prominent example is N-vinyl-2-pyrrolidone (NVP), which is the monomer for producing polyvinylpyrrolidone (B124986) (PVP), a versatile polymer with applications in pharmaceuticals, cosmetics, and various industrial processes due to its biocompatibility, low toxicity, and excellent solubility. researchgate.netmdpi.com The ability to modify the N-substituent of the pyrrolidone ring allows for the synthesis of polymers with tailored properties.

The incorporation of different functional groups at the N-1 position can influence the thermal properties, solubility, and biocompatibility of the resulting polymers. For instance, copolymers of NVP with 3-ethyl-1-vinyl-2-pyrrolidone (B3079701) have been synthesized to create materials with specific lower critical solution temperature (LCST) behavior, which is crucial for applications in smart hydrogels and drug delivery systems. mdpi.com

While direct polymerization of this compound has not been extensively reported, its structure suggests potential as a specialty monomer or an intermediate in material science. The phenylethyl group would impart significant hydrophobicity and aromatic character to a polymer backbone. This could be advantageous for applications requiring specific interactions with aromatic compounds or for creating materials with unique thermal or mechanical properties. Furthermore, research into renewable polymers has utilized the pyrrolidinone structure. For example, bis(pyrrolidone) dicarboxylic acids have been synthesized from itaconic acid and diamines to be used as monomers for thermally curable and enzymatically depolymerizable thermoset resins. acs.org This highlights the adaptability of the pyrrolidinone scaffold in creating novel and sustainable materials. The synthesis of polymers from this compound or its derivatives could lead to new materials with applications in coatings, specialty plastics, and advanced functional polymers.

Broader Role in the Design of Biologically Active Scaffolds

The N-substituted pyrrolidin-2-one framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with diverse therapeutic applications. nih.gov The ability to readily introduce various substituents at the nitrogen atom allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. nih.gov

A significant example that underscores the potential of the 1-(2-phenylethyl)pyrrolidinyl moiety is the development of selective 5-HT1A receptor agonists. Researchers synthesized a series of N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides and found that the (S)-enantiomer, in particular, displayed potent and selective agonistic activity for the 5-HT1A receptor. nih.gov This receptor is a key target in the treatment of anxiety and depression, highlighting the therapeutic relevance of this structural motif.

The versatility of the pyrrolidin-2-one scaffold extends to a broad spectrum of biological activities, as demonstrated by numerous studies on its derivatives. These compounds have been investigated for their potential as:

Anticancer agents: Novel helicid-pyrrolidine-2-one analogues have shown significant anticancer effects against human ovarian cancer cell lines.

Antibacterial agents: Various derivatives of pyrrolidin-2-one have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing considerable efficacy. researchgate.net

Anticonvulsants: The pyrrolidin-2-one ring is a core structure in several compounds investigated for the treatment of epilepsy.

HIF-1 inhibitors: Benzyl-substituted pyrrolo[1,2-a]pyrazines, which can be derived from pyrrolidinone structures, have been identified as potent inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. nih.gov

The following table summarizes the biological activities of some N-substituted pyrrolidin-2-one derivatives, illustrating the broad therapeutic potential of this scaffold.

| Derivative Class | Biological Activity | Research Finding |

| N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides | 5-HT1A Receptor Agonist | The (S)-enantiomer showed potent and selective activity, with a Ki of 0.49 nmol/L for the 5-HT1A receptor. nih.gov |

| Helicid–pyrrolidine-2-one analogues | Anticancer | Exhibited high anticancer effect against human skov3 cell line. |

| Various pyrrolidin-2-one derivatives | Antibacterial | Showed antibacterial activity against Escherichia coli, Staphylococcus aureus, Staphylococcus epidermis, and Klebsiella sp. |

| Benzyl-substituted pyrrolo[1,2-a]pyrazines | HIF-1α Inhibitor | Potently inhibited HIF-1α protein accumulation (81% at 10µM). nih.gov |

The continued exploration of this compound and its analogues is a promising avenue for the discovery of new therapeutic agents. The phenylethyl group can engage in favorable hydrophobic and π-π stacking interactions within biological targets, which, combined with the versatile chemistry of the pyrrolidin-2-one core, makes it an attractive starting point for drug design and development.

Q & A

Q. What are the common synthetic routes for 1-(2-Phenylethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : A widely used approach involves nucleophilic substitution between pyrrolidin-2-one and 2-phenylethyl halides (e.g., bromides or iodides). For example, analogous syntheses of fluorophenyl derivatives achieved 59–85% yields depending on the leaving group (iodide > bromide) and solvent polarity . Optimize reaction time (typically 12–24 hours) and temperature (80–120°C) to enhance nucleophilicity. Catalysts like potassium carbonate or iodine (e.g., in domino reactions for related pyrrolidinone derivatives) can improve efficiency . Monitor progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the lactam carbonyl (δ ~175–180 ppm in 13C NMR) and aromatic protons (δ ~7.2–7.4 ppm for phenyl groups). For the phenylethyl chain, expect triplet signals (~δ 2.8–3.2 ppm) for CH2 adjacent to nitrogen and multiplet signals for the pyrrolidinone ring .

- IR Spectroscopy : Confirm lactam C=O stretching (~1680–1700 cm⁻¹) and aromatic C-H bending (~700–750 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 204.138 for C12H15NO).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -F, -NO2) on the phenyl ring to modulate electronic effects and enhance binding to targets like kinases or GPCRs. For example, fluorinated analogs showed improved metabolic stability in related compounds .

- Side Chain Modifications : Replace the phenylethyl group with heteroaryl moieties (e.g., thiophene) to alter lipophilicity. Evaluate cytotoxicity via MTT assays and selectivity using kinase profiling panels .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets like the ATP-binding site of PI3Kγ .

Q. What strategies resolve contradictions in reported synthetic yields for pyrrolidin-2-one derivatives?

- Methodological Answer :

- Reaction Parameter Analysis : Compare solvent polarity (DMF vs. DMSO) and catalyst loading. For instance, iodine-catalyzed domino reactions achieved higher yields (~80%) in DMF than in non-polar solvents .

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., N-alkylation byproducts) that reduce yield. Adjust stoichiometry (e.g., 1.2 equivalents of phenylethyl bromide) to minimize side reactions .

- Reproducibility Protocols : Standardize anhydrous conditions and inert atmospheres (N2/Ar) to prevent hydrolysis of sensitive intermediates .

Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis with ligands like BINAP or Jacobsen’s salen complexes to induce stereocenter formation during alkylation .

- Dynamic Kinetic Resolution : Use lipases (e.g., Candida antarctica) in biphasic systems to resolve racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics under controlled microwave irradiation (e.g., 150°C, 20 hours) to favor enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.